molecular formula C18H21O5S- B1259533 Estrone 3-sulfate

Estrone 3-sulfate

Cat. No.: B1259533
M. Wt: 349.4 g/mol
InChI Key: JKKFKPJIXZFSSB-CBZIJGRNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Estrone 3-sulfate: is a naturally occurring steroid and an estrogen ester. It is a conjugate of estrone, a primary estrogen hormone, and sulfate. This compound is biologically inactive but can be converted into active estrogens like estrone and estradiol through enzymatic reactions. This compound plays a significant role in the human body, serving as a long-lasting reservoir for estrone and estradiol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estrone 3-sulfate can be synthesized through the sulfation of estrone. The reaction typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 3-hydroxyl group of estrone .

Industrial Production Methods: In industrial settings, the production of this compound(1-) involves large-scale sulfation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Estrone 3-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using steroid sulfatase.

    Reduction: Chemical reduction using reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Properties

Molecular Formula

C18H21O5S-

Molecular Weight

349.4 g/mol

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1

InChI Key

JKKFKPJIXZFSSB-CBZIJGRNSA-M

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-]

Synonyms

estrone sulfate
estrone sulfate, 14C-labeled
estrone sulfate, 16-(14)C-labeled
estrone sulfate, ammonium salt
estrone sulfate, potassium salt
estrone sulfate, sodium salt
estrone-3-sulfate
Evex
oestrone sulphate
potassium estrone sulfate
sodium estrone sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estrone 3-sulfate
Reactant of Route 2
Estrone 3-sulfate
Reactant of Route 3
Estrone 3-sulfate
Reactant of Route 4
Estrone 3-sulfate
Reactant of Route 5
Estrone 3-sulfate
Reactant of Route 6
Estrone 3-sulfate

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